molecular formula C10H10BrNO B2715707 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1368622-07-4

8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2715707
CAS No.: 1368622-07-4
M. Wt: 240.1
InChI Key: AEJLEPMIWNHJSN-UHFFFAOYSA-N
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Description

8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 8th position, a methyl group at the 2nd position, and a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of a bromine atom to the isoquinoline ring.

    Methylation: Addition of a methyl group at the 2nd position.

    Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Use of nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized isoquinoline derivative, while substitution reactions may produce various substituted isoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways involved in cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom at the 8th position.

    8-chloro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of bromine.

    8-bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group at the 2nd position.

Uniqueness

8-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

8-bromo-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJLEPMIWNHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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